molecular formula C28H27NO7 B11047596 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

Cat. No.: B11047596
M. Wt: 489.5 g/mol
InChI Key: FVXIEVOWRIOYGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including hydroxyl, methoxy, and chromenyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide typically involves multi-step organic reactions. One common approach includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-hydroxy-4-methoxybenzaldehyde, 4-hydroxy-2H-chromen-2-one, and 4-methoxyphenethylamine.

    Condensation Reaction: The first step involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with 4-hydroxy-2H-chromen-2-one in the presence of a base like sodium hydroxide to form an intermediate.

    Amidation: The intermediate is then reacted with 4-methoxyphenethylamine under acidic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The carbonyl group in the chromenyl moiety can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

    Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antioxidant, anti-inflammatory, or antimicrobial properties. Its structural similarity to natural products could make it a candidate for drug development.

Medicine

In medicine, the compound could be explored for therapeutic applications. Its potential bioactivity might make it useful in the treatment of diseases such as cancer, neurodegenerative disorders, or infections.

Industry

In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide would depend on its specific application. For instance, if it exhibits antioxidant activity, it might act by scavenging free radicals and preventing oxidative damage to cells. If it has antimicrobial properties, it could disrupt microbial cell membranes or inhibit essential enzymes.

Comparison with Similar Compounds

Similar Compounds

    3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)propanamide: Lacks the N-[2-(4-methoxyphenyl)ethyl] group.

    3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide: Lacks the 3-hydroxy-4-methoxyphenyl group.

Uniqueness

The presence of both the chromenyl and phenyl groups, along with the methoxy and hydroxyl functionalities, makes 3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxo-2H-chromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide unique. This combination of functional groups provides a versatile platform for chemical modifications and potential biological activities.

Properties

Molecular Formula

C28H27NO7

Molecular Weight

489.5 g/mol

IUPAC Name

3-(3-hydroxy-4-methoxyphenyl)-3-(4-hydroxy-2-oxochromen-3-yl)-N-[2-(4-methoxyphenyl)ethyl]propanamide

InChI

InChI=1S/C28H27NO7/c1-34-19-10-7-17(8-11-19)13-14-29-25(31)16-21(18-9-12-24(35-2)22(30)15-18)26-27(32)20-5-3-4-6-23(20)36-28(26)33/h3-12,15,21,30,32H,13-14,16H2,1-2H3,(H,29,31)

InChI Key

FVXIEVOWRIOYGI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)CC(C2=CC(=C(C=C2)OC)O)C3=C(C4=CC=CC=C4OC3=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.